molecular formula C7H9NO2 B1312220 methyl 2-(1H-pyrrol-1-yl)acetate CAS No. 50966-72-8

methyl 2-(1H-pyrrol-1-yl)acetate

Cat. No. B1312220
CAS RN: 50966-72-8
M. Wt: 139.15 g/mol
InChI Key: SDLJOUCIMGIKOD-UHFFFAOYSA-N
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Description

Methyl 2-(1H-pyrrol-1-yl)acetate is a chemical compound with the CAS Number: 50966-72-8 . It has a molecular weight of 139.15 and is a liquid at room temperature . The IUPAC name for this compound is methyl 1H-pyrrol-1-ylacetate .


Molecular Structure Analysis

The InChI code for methyl 2-(1H-pyrrol-1-yl)acetate is 1S/C7H9NO2/c1-10-7(9)6-8-4-2-3-5-8/h2-5H,6H2,1H3 . This indicates that the compound has a pyrrole ring attached to an acetate group.


Chemical Reactions Analysis

While specific chemical reactions involving methyl 2-(1H-pyrrol-1-yl)acetate are not available, pyrrole derivatives are known to undergo various chemical reactions. For instance, they can be produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives .


Physical And Chemical Properties Analysis

Methyl 2-(1H-pyrrol-1-yl)acetate is a liquid at room temperature . It has a molecular weight of 139.15 .

Scientific Research Applications

  • Antibacterial and Antitubercular Agents

    • Field : Pharmaceutical Chemistry
    • Application : A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated for antibacterial activity .
    • Methods : The compounds underwent thorough characterization and evaluation for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
    • Results : The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes. Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
  • Physiological Activities of Pyrrole Derivatives

    • Field : Applied Life Sciences
    • Application : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .
    • Methods : These molecules are produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
    • Results : Molecules containing the Py-2-C skeleton have various biological functions .
  • Synthesis of Pyrrolo[1,2-a]quinoxalines

    • Field : Organic Chemistry
    • Application : An aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines has been developed .
    • Methods : The oxidative carboamination processes utilized simple and readily available starting materials .
    • Results : The process produced pyrrolo[1,2-a]quinoxalines in good to moderate yields .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation or serious eye damage . The precautionary statements associated with this compound include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and not getting it in the eyes, on the skin, or on clothing .

properties

IUPAC Name

methyl 2-pyrrol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7(9)6-8-4-2-3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLJOUCIMGIKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458973
Record name Methyl (1H-pyrrol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(1H-pyrrol-1-yl)acetate

CAS RN

50966-72-8
Record name Methyl (1H-pyrrol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the hydrochloride salt of the methyl ester of glycine (6.30 g) and potassium acetate (8.00 g) in water (10 ml) was added to glacial acetic acid (50 ml). The resulting mixture was heated to reflux, 2,5-dimethoxytetrahydrofuran (6.60 g) was added in one portion, and heating under reflux was continued for 4 hours. After cooling, the reaction mixture was neutralised with sodium bicarbonate and extracted with ethyl acetate. The extracts were washed with water, dried, concentrated under reduced pressure, and distilled at 125° C. and ca. 15 torr using a short-path distillation apparatus to give methyl pyrrol-1-ylacetate (2.62 g, 38% yield) as a colourless
[Compound]
Name
hydrochloride salt
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0 (± 1) mol
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[Compound]
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methyl ester
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6.3 g
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reactant
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8 g
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reactant
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10 mL
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solvent
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50 mL
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solvent
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6.6 g
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reactant
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Synthesis routes and methods II

Procedure details

0.22 g (1.3 mmole) of the diallylglycine methyl ester prepared in example 27 was dissolved in 3 ml chlorobenzene after which 0.046 g (0,064 mmole) of the bimetallic ruthenium complex 3.e prepared in example 24 was added. The mixture was stirred for 16 hours at 65° C. The catalyst was removed after evaporation of chlorobenzene by column chromatography, providing with 100% selectivity 0.05 g (0.36 mmole, yield 28%) methyl 1H-pyrrole-1-ylacetate. This product was further characterised by the following spectra:
Quantity
0.22 g
Type
reactant
Reaction Step One
[Compound]
Name
3.e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MP Epplin, A Mohan, LD Harris, Z Zhu… - Journal of medicinal …, 2020 - ACS Publications
The N-methyl-d-aspartate receptor (NMDAR) is an ion channel that mediates the slow, Ca 2+ -permeable component of glutamatergic synaptic transmission in the central nervous …
Number of citations: 9 pubs.acs.org

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